Einecs 301-863-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 301-863-9 is a regulatory identifier for a specific chemical compound listed in the EU’s inventory of commercially available substances. For example, analogous EINECS-listed compounds include fluorinated quaternary ammonium salts (e.g., [92129-34-5], [91081-09-3]) and nitroaromatic derivatives (e.g., [15245-44-0]) . These compounds often exhibit specialized properties such as surfactant behavior, thermal stability, or reactivity in synthetic chemistry .

Properties

CAS No. |

94095-33-7 |

|---|---|

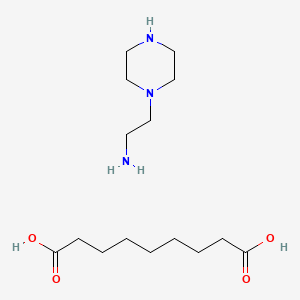

Molecular Formula |

C15H31N3O4 |

Molecular Weight |

317.42 g/mol |

IUPAC Name |

nonanedioic acid;2-piperazin-1-ylethanamine |

InChI |

InChI=1S/C9H16O4.C6H15N3/c10-8(11)6-4-2-1-3-5-7-9(12)13;7-1-4-9-5-2-8-3-6-9/h1-7H2,(H,10,11)(H,12,13);8H,1-7H2 |

InChI Key |

BXPIMVKJVKSAPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCN.C(CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 301-863-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis under controlled conditions to meet regulatory standards .

Chemical Reactions Analysis

Esterification

2,4-Dichlorobenzyl alcohol reacts with carboxylic acids to form esters under acidic or catalytic conditions. This reaction is fundamental in synthesizing derivatives for pharmaceutical intermediates:

The electron-withdrawing chlorine substituents enhance the electrophilicity of the benzyl carbon, facilitating nucleophilic acyl substitution.

Oxidation

Controlled oxidation converts 2,4-dichlorobenzyl alcohol to 2,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃):

This reaction is pH-dependent and often proceeds via radical intermediates.

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides:

Reactivity is influenced by steric hindrance from the chlorine substituents.

Antimicrobial Action

2,4-Dichlorobenzyl alcohol disrupts microbial cell membranes through:

-

Lipid bilayer penetration due to its lipophilic chlorinated aromatic ring.

-

Protein denaturation via hydrogen bonding with the hydroxyl group.

Catalytic Hydrogenation

Under hydrogen gas and palladium catalysts, dechlorination occurs selectively:

This reaction is critical for detoxification studies.

Analytical Methods

Recent advances in acoustic droplet ejection mass spectrometry enable rapid analysis of reaction outcomes, including yields and byproducts, without chromatographic separation . The CAS Reactions database (>150 million reactions) provides validated protocols for optimizing conditions .

Scientific Research Applications

Einecs 301-863-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be involved in the development of new drugs or therapeutic agents. Industrial applications might include its use in manufacturing processes or as a component in specialized materials .

Mechanism of Action

The mechanism of action of Einecs 301-863-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Research Findings and Limitations

Q & A

Q. How should researchers design a systematic literature review to identify knowledge gaps about Einecs 301-863-9?

Methodological Answer:

- Use Boolean search strategies (e.g.,

"this compound" AND (synthesis OR toxicity)) across multidisciplinary databases (PubMed, SciFinder, Reaxys). - Apply inclusion/exclusion criteria to filter studies by methodology rigor (e.g., peer-reviewed articles from 2010–2025).

- Create a matrix comparing reported properties (e.g., solubility, stability) to highlight inconsistencies or missing data.

- Document search protocols using PRISMA guidelines for transparency .

Q. What standardized protocols ensure accurate characterization of this compound's purity and stability?

Methodological Answer:

- Employ orthogonal analytical techniques (e.g., HPLC-MS for purity, TGA/DSC for thermal stability).

- Calibrate instruments using certified reference materials and document uncertainty margins (e.g., ±0.5% for mass spectrometry).

- Store samples under inert atmospheres and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months).

- Publish raw spectra and chromatograms in supplementary materials with baseline correction annotations .

Advanced Research Questions

Q. How can conflicting data on this compound's environmental fate be resolved methodologically?

Methodological Answer:

- Conduct meta-analysis weighted by study quality (e.g., sample size, detection limits).

- Perform controlled mesocosm experiments simulating real-world conditions (pH, microbial activity).

- Apply multivariate regression to isolate confounding variables (e.g., organic carbon content in soil).

- Compare results to predictive models like EPI Suite, validating discrepancies with lab-scale biodegradation assays .

Q. What computational strategies improve structure-activity relationship (SAR) modeling for this compound?

Methodological Answer:

- Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to map electron density and steric effects.

- Validate models against experimental IC50 values using leave-one-out cross-validation (R² > 0.85).

- Curate training datasets with strict applicability domain criteria (e.g., pKa ranges ±1.5).

- Publish input files and force field parameters in open repositories (e.g., Zenodo) for reproducibility .

Q. How should researchers optimize synthetic routes for this compound to minimize hazardous byproducts?

Methodological Answer:

- Screen catalysts via high-throughput experimentation (HTE) with inline IR monitoring.

- Calculate process mass intensity (PMI) and E-factors for each route.

- Apply green chemistry metrics (e.g., DOZN 2.0) to rank alternatives.

- Use life cycle assessment (LCA) tools like SimaPro to quantify environmental impacts beyond lab scale .

Data Management & Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

Methodological Answer:

- Annotate datasets with ontology terms (e.g., ChEBI, ECOTOX) and unique digital identifiers (DOIs).

- Store raw NMR/TGA files in repositories like Figshare using ISA-TAB metadata standards.

- Provide computational workflows in Jupyter Notebooks or KNIME for interoperability.

- Document equipment calibration logs and operator training records in machine-readable formats .

Conflict Resolution in Experimental Data

Q. How can researchers address contradictions in reported toxicity thresholds for this compound?

Methodological Answer:

- Reanalyze raw data from primary studies using standardized dose-response models (e.g., Hill equation).

- Account for interspecies variability via allometric scaling factors.

- Validate in vitro results with ex vivo organoid models under physiological oxygen tension (5% O₂).

- Publish detailed uncertainty budgets and sensitivity analyses in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.